2-Bromo-1-trityl-1H-imidazole
CAS No.: 67478-47-1
Cat. No.: VC1976886
Molecular Formula: C22H17BrN2
Molecular Weight: 389.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67478-47-1 |
---|---|
Molecular Formula | C22H17BrN2 |
Molecular Weight | 389.3 g/mol |
IUPAC Name | 2-bromo-1-tritylimidazole |
Standard InChI | InChI=1S/C22H17BrN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Standard InChI Key | CSRUMYQPYPNDPR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br |
Introduction
Chemical Structure and Properties
2-Bromo-1-trityl-1H-imidazole is characterized by its unique molecular structure containing an imidazole ring with strategic functional group placements. The bromine atom at the C-2 position and the trityl (triphenylmethyl) group at the N-1 position create a combination that offers distinctive chemical reactivity and stability.
Basic Chemical Information
Property | Value |
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IUPAC Name | 2-bromo-1-tritylimidazole |
CAS Number | 67478-47-1 |
Molecular Formula | C22H17BrN2 |
Molecular Weight | 389.3 g/mol |
Physical State | Solid |
Purity Standards | Typically ≥96% |
European Community Number | 676-749-8 |
Synonyms | 2-bromo-1-tritylimidazole, 2-bromo-1-(triphenylmethyl)-1H-imidazole |
The molecular structure consists of an imidazole ring with a bromine atom at position 2 and a trityl group at position 1. The trityl group contains three phenyl rings attached to a central carbon atom, providing steric bulk that influences the compound's reactivity and physical properties .
Physical and Chemical Properties
The compound's physical and chemical properties are significant for its applications in various fields:
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Solubility: Moderately soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF)
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Stability: Relatively stable under standard laboratory conditions
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Reactivity: The bromine atom provides a reactive site for various transformations
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Spectral Characteristics: Shows distinctive patterns in NMR spectroscopy, with the imidazole protons appearing in the aromatic region
Synthesis and Preparation Methods
The synthesis of 2-Bromo-1-trityl-1H-imidazole typically involves strategic bromination of 1-trityl-1H-imidazole. Understanding the synthetic pathways is crucial for researchers working with this compound.
Standard Synthetic Routes
The preparation of 2-Bromo-1-trityl-1H-imidazole typically follows one of these pathways:
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Direct Bromination: Reaction of 1-trityl-1H-imidazole with bromine in solvents like dichloromethane or chloroform.
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N-Bromosuccinimide Method: Using NBS as a brominating agent, which offers milder reaction conditions.
The synthesis conditions generally require:
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Temperature control (typically room temperature or slightly elevated)
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Careful selection of solvents (dichloromethane or chloroform being most common)
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Monitoring to prevent over-bromination
Chemical Reactions and Applications
2-Bromo-1-trityl-1H-imidazole participates in various chemical reactions, making it a versatile intermediate in organic synthesis.
Types of Reactions
The compound can undergo several types of chemical transformations:
Reaction Type | Description | Common Reagents |
---|---|---|
Substitution Reactions | Replacement of bromine by nucleophiles | Amines, thiols, azides |
Coupling Reactions | Formation of carbon-carbon bonds | Palladium catalysts, boronic acids |
Oxidation Reactions | Modification of the imidazole ring | Hydrogen peroxide, m-CPBA |
Deprotection | Removal of the trityl group | Acidic conditions, TFA |
Applications in Organic Synthesis
The compound serves as a valuable building block in organic synthesis for several reasons:
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Pharmaceutical Intermediates: Used in the synthesis of complex drug molecules, particularly those containing functionalized imidazole rings .
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Protein Degrader Building Blocks: Listed as a component in the development of protein degrader systems, which have emerging importance in drug discovery .
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Synthesis of Heterocyclic Compounds: Employed in creating complex heterocyclic structures with potential biological activities.
A notable application appears in patent literature, where similar tritylated imidazole derivatives are used in the preparation of compounds such as 2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione, which serves as an intermediate in the synthesis of pharmacologically active compounds .
Biological Activity and Research Findings
Imidazole derivatives, including 2-Bromo-1-trityl-1H-imidazole, demonstrate significant biological activities that make them valuable in medicinal chemistry research.
Mechanism of Action Studies
The biological activity of 2-Bromo-1-trityl-1H-imidazole and related compounds is attributed to several mechanisms:
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Target Interaction: The compound may interact with various biological targets, including enzymes and receptors
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Cell Membrane Disruption: Some imidazole derivatives can affect the integrity of microbial cell membranes
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Biochemical Pathway Influence: Research indicates imidazole derivatives can affect key biochemical pathways involved in inflammation and cell signaling
Structure-Activity Relationship
The relationship between structural features and biological activity is crucial for understanding the compound's potential:
Structural Feature | Contribution to Activity |
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Bromine at C-2 | Provides a site for further functionalization, influences electronic properties |
Trityl Group at N-1 | Offers steric protection, enhances lipophilicity, affects binding to biological targets |
Imidazole Ring | Contributes to hydrogen bonding capabilities, important for interaction with proteins |
Comparative Analysis with Similar Compounds
Understanding how 2-Bromo-1-trityl-1H-imidazole compares with related compounds provides valuable insights into its unique properties and applications.
Structural Analogues
Compound | Structure Difference | Comparative Properties |
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2-Bromo-1-methyl-1H-imidazole | Methyl group instead of trityl | Less sterically hindered, different solubility profile |
1-Trityl-1H-imidazole | Lacks bromine at C-2 | Less reactive in substitution reactions, different applications |
2-Bromo-1H-imidazole | Lacks trityl group | More reactive, less stable under certain conditions |
2-Iodo-1-trityl-1H-imidazole | Iodine instead of bromine | Different reactivity in coupling reactions, potentially more reactive in certain transformations |
Unique Characteristics
The combination of the bromine atom and the trityl group in 2-Bromo-1-trityl-1H-imidazole creates a balance of reactivity and stability that distinguishes it from related compounds:
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The bromine atom provides a reactive site for transformations while being less reactive than iodine
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The trityl group offers steric protection that can be advantageous in certain reactions
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This combination makes it a versatile intermediate in organic synthesis with selective reactivity
Research Applications and Future Directions
2-Bromo-1-trityl-1H-imidazole continues to be a subject of interest in various research fields, with ongoing exploration of its applications and potential.
Current Research Applications
The compound finds application in several research domains:
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Medicinal Chemistry: Development of novel pharmaceutical compounds, particularly those targeting antimicrobial and antimalarial applications
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Materials Science: Creation of functional materials with specific properties
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Synthetic Methodology: Exploration of new synthetic pathways using the compound as a model substrate or intermediate
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Protein Degrader Development: Emerging use in targeted protein degradation technologies
Future Research Directions
Potential future research directions include:
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Development of more efficient synthetic routes
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Exploration of novel biological activities
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Investigation of structure-activity relationships to optimize biological properties
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Application in emerging fields such as photoactive materials and chemical biology tools
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